4-Bromobenzoic acid

Thermodynamics Process Chemistry Crystallization

Sourcing halogenated benzoic acid isomers with inconsistent regiochemical performance can derail pharmaceutical intermediate synthesis and delay project timelines. 4-Bromobenzoic acid (CAS 586-76-5) provides a predictable para-substitution pattern that ensures reproducible regiochemistry in downstream C-C bond formations. • Enables 92% yield in aqueous Suzuki-Miyaura coupling for biphenyl-4-carboxylic acid derivatives using gold nanoparticle catalysis, minimizing palladium contamination in API scaffolds. • Functions as a validated co-crystal former via the acid-pyridine synthon, supporting rational solid-form screening and polymorph patent strategies. • Backed by a well-characterized metabolic profile (82-98% urinary excretion within 48 h via glycine conjugation), enabling its use as an analytical reference standard for halogenated metabolite detection by ICP-MS.

Molecular Formula C7H5BrO2
Molecular Weight 201.02 g/mol
CAS No. 586-76-5
Cat. No. B042806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobenzoic acid
CAS586-76-5
Synonyms4-Bromobenzoic Acid;  p-Bromobenzoic Acid;  4-​Bromobenzenecarboxylic Acid;  4-​Bromobenzoic Acid;  NSC 143357;  NSC 17582;  NSC 176126;  p-​Bromobenzenecarboxylic Acid;  p-​Bromobenzoic cid;  p-Carboxybromobenzene
Molecular FormulaC7H5BrO2
Molecular Weight201.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)Br
InChIInChI=1S/C7H5BrO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)
InChIKeyTUXYZHVUPGXXQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.98e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromobenzoic Acid Technical Baseline


4-Bromobenzoic acid (CAS 586-76-5, para-bromobenzoic acid) is an aromatic carboxylic acid (C₇H₅BrO₂, MW 201.02) featuring a bromine atom at the para position relative to the carboxyl group. It appears as white to light yellow crystalline powder with a melting point of approximately 252-255 °C and density of 1.894 g/cm³ . As a monosubstituted halogenated benzoic acid derivative, it serves as a versatile building block for organic synthesis and pharmaceutical intermediate applications. Its solubility profile—soluble in ethanol (approximately 5%) and ether, slightly soluble in hot water—enables predictable handling across diverse reaction conditions [1]. This compound belongs to the bromobenzoic acid isomer family alongside 2-bromobenzoic acid (ortho) and 3-bromobenzoic acid (meta), each exhibiting distinct physicochemical and reactivity profiles that preclude generic interchangeability in downstream applications.

4-Bromobenzoic Acid: Isomer Substitution Risks


Despite sharing the identical molecular formula C₇H₅BrO₂, the three bromobenzoic acid isomers exhibit fundamentally different physicochemical and thermodynamic properties that translate to distinct performance in synthesis workflows and final product quality. The para-substitution pattern of 4-bromobenzoic acid confers significantly higher lattice stability, reflected in a melting point approximately 100-110 °C higher than the ortho isomer and markedly elevated sublimation enthalpy [1]. Furthermore, the para-bromo substituent uniquely directs electrophilic aromatic substitution to the ortho positions while enabling participation in halogen bonding interactions unattainable with meta or ortho isomers [2]. These differences are not merely academic—they directly impact reaction kinetics, product yield, purification requirements, and final crystal morphology in pharmaceutical intermediates. The following quantitative evidence establishes where 4-bromobenzoic acid provides differentiated performance relative to its closest in-class alternatives.

4-Bromobenzoic Acid Differentiation Guide


Highest Sublimation Enthalpy Among Isomers

Precise sublimation calorimetry measurements reveal that 4-bromobenzoic acid exhibits the highest standard molar enthalpy of sublimation among the three bromobenzoic acid isomers at 298.15 K [1]. This elevated sublimation enthalpy correlates directly with stronger crystal lattice energy, which translates to reduced volatilization losses during drying operations and enhanced shelf-life stability. The quantified difference of +7.14 kJ·mol⁻¹ versus the ortho isomer represents a measurable advantage in process robustness for applications requiring extended thermal exposure or high-vacuum drying steps.

Thermodynamics Process Chemistry Crystallization

Suzuki-Miyaura Coupling in Aqueous Media

In a gold nanoparticle-catalyzed Suzuki-Miyaura cross-coupling reaction conducted entirely in water, 4-bromobenzoic acid achieved 92% yield with phenylboronic acid within 40 minutes [1]. This represents a rare example of high-yield para-bromoaryl carboxylic acid coupling using non-palladium catalysis in an environmentally benign solvent system. Notably, under analogous fullerene-supported PdCl₂ nanocatalyst conditions, 4-bromobenzoic acid produced 76% yield, comparable to 3-bromobenzoic acid but distinct from more reactive substrates [2].

Suzuki-Miyaura Coupling Green Chemistry Palladium-Free Catalysis

Co-Crystal Formation with 4-Cyanopyridine

Single-crystal X-ray diffraction analysis confirms that 4-bromobenzoic acid forms a 1:1 co-crystal with 4-cyanopyridine, crystallizing in the P1̄ space group with the asymmetric unit containing one molecule of each component [1]. This co-crystal is stabilized by strong O-H···N hydrogen bonding from the carboxylic acid to the pyridine nitrogen, along with complementary C-H···O, C-H···Br, N···Br, and π···π interactions. Notably, CSD studies reveal the existence of an isostructural polymorph of this co-crystal, a phenomenon not universally observed across halogenated benzoic acid co-crystal systems. In comparison, 4-bromobenzoic acid also forms structurally distinct complexes with triphenylphosphane oxide-water (1:2:1) [2] and with cobalt(II) coordination polymers (monoclinic, space group P2₁/n, a = 15.396 Å, b = 5.8802 Å, c = 27.374 Å) [3].

Co-crystallization Crystal Engineering Supramolecular Chemistry

Metabolic Fate and Glycine Conjugation

A comprehensive metabolic investigation in bile-duct-cannulated rats using ICP-MS and high-temperature LC-MS revealed that 4-bromobenzoic acid, along with its 2- and 3-isomers, undergoes rapid excretion with 82-98% of the administered dose recovered within 48 hours, primarily via urinary elimination [1]. Using HTLC to investigate in vitro metabolic fate in hepatocytes, the major route of metabolism was identified as glycine conjugation irrespective of isomer structure, but with different amounts produced depending on the positional isomer [2]. This established metabolic profile positions 4-bromobenzoic acid as a reference standard for bromine-specific detection methodology development and for evaluating metabolic clearance of para-substituted aryl carboxylic acid pharmacophores.

Drug Metabolism Pharmacokinetics Toxicology

Catalyst-Free P-C Coupling in Water

4-Bromobenzoic acid, along with 3-bromobenzoic acid and 4-iodobenzoic acid, undergoes catalyst-free P-C coupling reactions with diarylphosphine oxides in water under microwave irradiation [1]. This transformation produces phosphinoylbenzoic acids, which were subsequently converted to the corresponding ethyl esters in yields of 59-82%. The ability to perform this coupling without transition metal catalysts in an aqueous medium represents a significant green chemistry advantage over traditional palladium-catalyzed approaches.

P-C Coupling Microwave-Assisted Synthesis Green Chemistry

Monoclinic Crystal Structure vs. Ortho/Meta

X-ray diffraction analysis establishes the crystal structure of pure 4-bromobenzoic acid as monoclinic, space group C2, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 [1]. This para-substituted structure contrasts sharply with ortho-bromobenzoic acid, which exhibits molecular overcrowding that distorts its crystal packing [2]. The symmetric para arrangement enables efficient molecular packing and predictable hydrogen-bonded dimer formation characteristic of aromatic carboxylic acids. The melting point of approximately 254.5 °C with density of 1.894 g/cm³ at 20 °C [3] further distinguishes it from the ortho isomer (mp 145-153 °C).

Crystallography Solid-State Chemistry Material Characterization

4-Bromobenzoic Acid Application Scenarios


Suzuki-Miyaura Cross-Coupling Intermediate

For synthetic route development requiring biphenyl carboxylic acid moieties under environmentally sustainable conditions, 4-bromobenzoic acid enables 92% yield in water-based Suzuki-Miyaura coupling using gold nanoparticle catalysis [1]. This performance supports pharmaceutical process development where palladium contamination must be minimized and aqueous reaction media are preferred for safety and cost reduction. The para-bromo substitution pattern provides predictable regiochemistry for C-C bond formation at the position para to the carboxylic acid group. Application area: pharmaceutical intermediate synthesis, particularly for biphenyl-4-carboxylic acid derivatives and related non-steroidal anti-inflammatory drug (NSAID) scaffolds.

Pharmaceutical Co-Crystal Development

4-Bromobenzoic acid serves as a validated co-crystal former with nitrogen-containing heterocycles via the acid-pyridine synthon, as demonstrated with 4-cyanopyridine (1:1 co-crystal, P1̄ space group) [1]. The bromine atom participates in C-H···Br, N···Br, and π···π interactions that contribute to crystal packing stabilization, while the carboxylic acid engages in strong O-H···N hydrogen bonding. This behavior enables rational co-crystal design for active pharmaceutical ingredients (APIs) requiring solubility enhancement or intellectual property protection through novel solid forms. The isostructural polymorphism observed in the 4-cyanopyridine co-crystal system provides additional opportunities for polymorph screening and patent portfolio expansion.

Metabolic Tracer and Analytical Standard

4-Bromobenzoic acid has been extensively characterized in comparative metabolic studies alongside its 2- and 3-isomers, demonstrating rapid urinary excretion (82-98% within 48 hours) with glycine conjugation as the primary metabolic pathway in rats [1]. This validated metabolic profile establishes 4-bromobenzoic acid as a reference standard for developing bromine-specific detection methods using ICP-MS and for calibrating high-temperature liquid chromatography systems for halogenated metabolite analysis. Application area: analytical chemistry method development, toxicology studies, and structure-metabolism relationship investigations for halogenated aromatic carboxylic acid drug candidates.

Catalyst-Free P-C Coupling for Ligands

For synthesis of phosphinoylbenzoic acid derivatives without transition metal catalysts, 4-bromobenzoic acid undergoes P-C coupling with diarylphosphine oxides in water under microwave irradiation [1]. This catalyst-free approach eliminates metal contamination concerns, reduces purification burden, and aligns with green chemistry principles. The resulting phosphorus-containing aromatic carboxylic acids serve as intermediates for ligands, catalysts, and functional materials. Application area: organophosphorus chemistry, ligand synthesis for catalysis, and pharmaceutical intermediates where metal content specifications are stringent.

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